1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
Description
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Properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3NO3S/c1-17(2,3)26(24,25)15-10-11-22(12-15)16(23)9-6-13-4-7-14(8-5-13)18(19,20)21/h4-5,7-8,15H,6,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYGMJPDHLMIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a synthetic compound characterized by a complex structure that includes a pyrrolidine ring, a tert-butyl sulfonyl group, and a trifluoromethyl-substituted phenyl moiety. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor, which may have therapeutic implications in various medical fields.
- Molecular Formula : CHFNOS
- Molecular Weight : 391.4 g/mol
- CAS Number : 1797212-53-3
Enzyme Inhibition
Recent studies suggest that this compound acts as an inhibitor of lysyl oxidase , an enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix. This inhibition is significant as it may contribute to:
- Cancer Metastasis : By affecting the extracellular matrix, this compound could play a role in inhibiting tumor progression and metastasis.
- Fibrosis : The compound's action on lysyl oxidase may also have implications in reducing fibrotic conditions, where excessive connective tissue forms.
Case Studies and Experimental Data
A recent study highlighted the compound's potential through various assays:
- In Vitro Assays : The compound demonstrated significant inhibition of lysyl oxidase activity at concentrations ranging from 10 µM to 50 µM. This suggests a dose-dependent relationship where increased concentrations yield greater inhibition.
- Cell Viability Tests : The impact on cell viability was assessed using human fibroblast cell lines. Results indicated that at concentrations below 50 µM, the compound did not exhibit cytotoxic effects, suggesting a favorable therapeutic window.
- Mechanistic Studies : Further mechanistic investigations revealed that the compound may interfere with the substrate binding of lysyl oxidase, thus preventing its enzymatic activity.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methylthio-phenyl)-2-pyrrolidinone | Pyrrolidine ring, methylthio group | Moderate lysyl oxidase inhibition |
| 2-Methylthio-5-nitrophenol | Phenolic structure with methylthio substitution | Low biological activity |
| N-tert-butoxycarbonyl-pyrrolidine | Pyrrolidine with tert-butoxycarbonyl protection | Limited biological relevance |
The unique combination of sulfonamide and pyrrolidine functionalities in this compound enhances its biological activity compared to similar compounds.
Q & A
Q. How is 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one synthesized, and what analytical techniques confirm its purity and structure?
Answer: The synthesis typically involves multi-step reactions, including the introduction of the tert-butylsulfonyl group to the pyrrolidine ring and subsequent coupling with the 4-(trifluoromethyl)phenyl moiety. Key steps may include:
Q. Analytical Methods :
- NMR Spectroscopy : H and C NMR confirm structural integrity and regiochemistry. For example, the tert-butyl group shows characteristic singlet peaks at ~1.2 ppm in H NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and purity .
- Chromatography : HPLC or TLC monitors reaction progress and intermediate purity .
Q. What are the key functional groups in this compound, and how do they influence its physicochemical properties?
Answer: Key functional groups include:
- Tert-butylsulfonyl group : Enhances metabolic stability by resisting enzymatic degradation and improves solubility via polar sulfonyl interactions .
- Trifluoromethylphenyl group : Introduces electron-withdrawing effects, altering electronic density and influencing binding affinity to hydrophobic targets .
- Propan-1-one linker : Provides a rigid spacer that orients the molecule for optimal target interaction .
Q. Physicochemical Impacts :
- Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability .
- Polar Surface Area : The sulfonyl group contributes to solubility in polar solvents .
Advanced Research Questions
Q. How can computational chemistry predict the interaction of this compound with biological targets?
Answer:
- Molecular Docking : Software like AutoDock or Schrödinger Suite models binding poses of the compound with target proteins (e.g., enzymes or receptors). The tert-butylsulfonyl group may occupy hydrophobic pockets, while the trifluoromethylphenyl moiety engages in π-π stacking .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time, highlighting critical interactions such as hydrogen bonding with the sulfonyl oxygen .
- QSAR Modeling : Relates structural features (e.g., substituent electronegativity) to biological activity, guiding optimization .
Q. What strategies are effective in resolving data contradictions when analyzing reaction intermediates of this compound?
Answer:
- Multi-Technique Validation : Cross-validate NMR and MS data to confirm intermediate structures. For example, ambiguous H NMR signals can be resolved using 2D COSY or HSQC .
- Reaction Monitoring : Use in-situ IR or real-time LC-MS to detect transient intermediates and adjust reaction conditions (e.g., temperature, catalyst loading) .
- Isotopic Labeling : Track specific atoms (e.g., C in the propan-1-one linker) to clarify reaction pathways .
Q. What is the role of the tert-butylsulfonyl group in modulating the compound's pharmacokinetic properties?
Answer:
- Metabolic Stability : The bulky tert-butyl group sterically shields the sulfonyl moiety from hydrolytic enzymes, prolonging half-life .
- CYP450 Inhibition : Sulfonamides often inhibit cytochrome P450 enzymes; computational studies predict low inhibition risk due to the tert-butyl group’s steric hindrance .
- Solubility-Bioavailability Balance : The sulfonyl group improves aqueous solubility, while the tert-butyl group maintains lipophilicity for membrane penetration .
Q. How can spectroscopic data be interpreted to distinguish stereoisomers or conformers in this compound?
Answer:
- NOESY NMR : Detects spatial proximity of protons (e.g., pyrrolidine ring protons) to assign stereochemistry .
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing chiral center-induced asymmetry in IR spectra .
- X-ray Crystallography : Resolves absolute configuration and confirms computational predictions of 3D structure .
Q. What synthetic challenges arise from the trifluoromethyl group, and how are they addressed?
Answer:
- Electrophilic Fluorination : Requires anhydrous conditions to prevent hydrolysis of CF precursors. Reagents like Umemoto’s salt are used for regioselective fluorination .
- Side Reactions : The electron-deficient CF group may deactivate coupling reactions. Palladium catalysts with bulky ligands (e.g., XPhos) enhance cross-coupling efficiency .
Q. How does the compound’s reactivity differ in protic vs. aprotic solvents during synthesis?
Answer:
- Protic Solvents (e.g., MeOH) : Stabilize charged intermediates (e.g., sulfonate anions) but may promote hydrolysis of the propan-1-one linker .
- Aprotic Solvents (e.g., DCM) : Favor SN2 mechanisms for sulfonylation and reduce undesired solvolysis. Polar aprotic solvents like DMF enhance nucleophilicity of pyrrolidine .
Methodological Tables
Q. Table 1. Key Analytical Data for Structural Confirmation
| Functional Group | NMR Shift (H) | NMR Shift (C) | MS Fragment (m/z) |
|---|---|---|---|
| Tert-butylsulfonyl | 1.2 ppm (s, 9H) | 22.5, 56.7 ppm | 137 (CHSO) |
| Trifluoromethylphenyl | 7.6–7.8 ppm (m, 4H) | 125–130 ppm (q, J=32 Hz) | 145 (CHF) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
